An In-depth Technical Guide to the Structure and Bonding of Rhodium(II) Acetate Dimer
An In-depth Technical Guide to the Structure and Bonding of Rhodium(II) Acetate Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(O₂CCH₃)₄, is a cornerstone of inorganic and organometallic chemistry. Its unique paddlewheel structure, featuring a rhodium-rhodium single bond, is central to its remarkable catalytic activity and has garnered significant interest in various scientific fields, including drug development. This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of this pivotal molecule, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.
Introduction
Rhodium(II) acetate dimer is an emerald-green, air-stable powder that serves as a versatile catalyst and a precursor for the synthesis of other rhodium(II) carboxylate complexes.[1][2][3] Its defining feature is a dimeric structure where two rhodium atoms are bridged by four acetate ligands in a "paddlewheel" arrangement.[4] This arrangement enforces a short metal-metal distance, giving rise to a rhodium-rhodium single bond. The axial positions of the dimer are typically occupied by weakly coordinated solvent molecules, which can be readily substituted by other Lewis bases, a key aspect of its catalytic utility.[3]
Synthesis and Purification
The most common synthesis of rhodium(II) acetate dimer involves the reaction of hydrated rhodium(III) chloride with acetic acid.[3][5] The process involves the reduction of Rh(III) to Rh(II) and the formation of the dimer.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of rhodium(II) acetate dimer is as follows:
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A suspension of hydrated rhodium(III) chloride (RhCl₃·xH₂O) is prepared in a mixture of glacial acetic acid and methanol (B129727).[3][6]
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The mixture is refluxed for several hours, during which the color of the solution changes to a deep emerald-green, indicating the formation of the rhodium(II) acetate dimer.[7]
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The solvent is then removed by evaporation, often on a steam bath.[7]
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The resulting solid is the methanol adduct, which can be converted to the anhydrous form by heating in a vacuum.[7]
Experimental Protocol: Purification
Purification of the crude product is typically achieved by recrystallization.[2][7]
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The crude rhodium(II) acetate dimer is dissolved in boiling methanol.[7]
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The solution is filtered to remove any insoluble impurities.
-
The filtrate is then concentrated and cooled to induce crystallization of the methanol adduct.[7]
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The crystals are collected by filtration, washed with cold methanol, and dried.[7]
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To obtain the anhydrous dimer, the methanol adduct is heated under vacuum to remove the coordinated methanol molecules.[7]
Molecular Structure and Geometry
The molecular structure of rhodium(II) acetate dimer has been extensively studied by single-crystal X-ray diffraction. The key structural features are the Rh-Rh bond and the coordination environment of the rhodium atoms.
The Paddlewheel Structure
The dimer adopts a paddlewheel structure where the two rhodium atoms are held in close proximity by four bridging acetate ligands.[1] Each rhodium atom is octahedrally coordinated, with the four oxygen atoms from the acetate ligands forming the equatorial plane, one rhodium atom in one axial position, and a labile ligand (often a solvent molecule like water or methanol) in the other axial position.[3]
Quantitative Structural Data
The precise bond lengths and angles of rhodium(II) acetate dimer can vary slightly depending on the nature of the axial ligands. Below are tables summarizing key structural parameters.
Table 1: Bond Lengths in Rhodium(II) Acetate Dimer and its Adducts
| Bond | Rh₂(OAc)₄ | Rh₂(OAc)₄(H₂O)₂ | Rh₂(OAc)₄(py)₂ | Rh₂(OAc)₄(DMSO)₂ |
| Rh-Rh (Å) | ~2.39[3] | 2.3855(5) | 2.3963(2) | 2.4288(10) |
| Rh-O (equatorial, Å) | - | ~2.03-2.05 | ~2.03-2.05 | ~2.03-2.05 |
| Rh-L (axial, Å) | - | 2.310(3) (Rh-OH₂) | 2.227(2) (Rh-N) | 2.7258(10) (Rh-S) |
Table 2: Bond Angles in Rhodium(II) Acetate Dimer and its Adducts
| Angle | Rh₂(OAc)₄(H₂O)₂ | Rh₂(OAc)₄(py)₂ |
| O-Rh-O (equatorial, °) | ~88-92 | ~88-92 |
| Rh-Rh-O (equatorial, °) | ~88-90 | ~88-90 |
| Rh-Rh-L (axial, °) | ~180 | ~176 |
Bonding in Rhodium(II) Acetate Dimer
The bonding in rhodium(II) acetate dimer is characterized by a significant metal-metal interaction. Each Rh(II) center has a d⁷ electron configuration. The formation of the dimer and the Rh-Rh bond can be understood through molecular orbital (MO) theory.
The Rhodium-Rhodium Single Bond
The interaction between the d-orbitals of the two rhodium atoms leads to the formation of σ, π, and δ bonding and antibonding molecular orbitals. The 14 valence d-electrons fill these orbitals, resulting in a net bond order of one, which corresponds to a single bond.[6] The electron configuration is σ²π⁴δ²δ²π⁴.[6] The highest occupied molecular orbital (HOMO) is the π* orbital, and the lowest unoccupied molecular orbital (LUMO) is the σ* orbital.[6]
Molecular Orbital Diagram
The following diagram illustrates the molecular orbital energy levels for the Rh-Rh bond in rhodium(II) acetate dimer.
Spectroscopic Characterization
A variety of spectroscopic techniques are used to characterize the structure and bonding of rhodium(II) acetate dimer.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrations of the molecule, including the Rh-O and Rh-Rh bonds. The acetate ligands exhibit characteristic symmetric and asymmetric COO stretching frequencies. The Rh-Rh stretching vibration is typically observed in the low-frequency region of the Raman spectrum and is a direct probe of the metal-metal bond strength.
Table 3: Key Vibrational Frequencies for Rhodium(II) Acetate Dimer
| Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| νₐ(COO) | ~1580 | - |
| νₛ(COO) | ~1420 | ~1420 |
| ν(Rh-O) | ~350-400 | ~350-400 |
| ν(Rh-Rh) | - | ~300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the presence and environment of the acetate ligands. Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed. The chemical shifts of the acetate protons and carbons are sensitive to the coordination environment.
Table 4: ¹H and ¹³C NMR Chemical Shifts for Rhodium(II) Acetate Dimer
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H (CH₃) | CDCl₃ | ~1.83[8] |
| ¹³C (CH₃) | CDCl₃ | ~22 |
| ¹³C (COO) | CDCl₃ | ~191 |
UV-Visible Spectroscopy
The electronic spectrum of rhodium(II) acetate dimer is characterized by two main absorption bands in the visible region.[6] The lower energy band (Band I) is assigned to the π* → σ* transition and is sensitive to the nature of the axial ligands. The higher energy band (Band II) is attributed to transitions involving the Rh-O bonds.[6]
Table 5: Electronic Transitions in Rhodium(II) Acetate Dimer
| Band | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment |
| I | ~550-600 | ~200-300 | π(Rh-Rh) → σ(Rh-Rh)[5][6] |
| II | ~450 | ~100-200 | Rh-O related transitions[6] |
Logical Workflow for Characterization
The characterization of a newly synthesized batch of rhodium(II) acetate dimer typically follows a logical workflow to confirm its identity, purity, and structural integrity.
Conclusion
Rhodium(II) acetate dimer possesses a fascinating and highly symmetric paddlewheel structure, stabilized by a rhodium-rhodium single bond. This detailed technical guide has provided a comprehensive examination of its synthesis, structural parameters, and the nature of its chemical bonding, supported by a wealth of spectroscopic and crystallographic data. A thorough understanding of these fundamental properties is crucial for researchers and scientists aiming to harness the full potential of this remarkable molecule in catalysis and drug development. The interplay between the electronic structure of the dirhodium core and the nature of the axial ligands continues to be an active area of research, promising new discoveries and applications for this versatile complex.
References
- 1. 酢酸ロジウム(II)ダイマー 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
